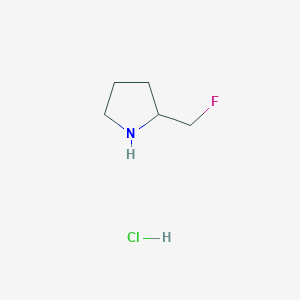

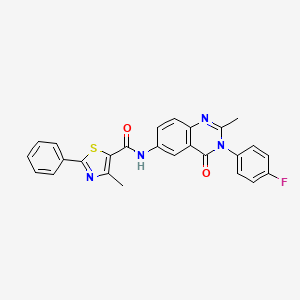

![molecular formula C14H16N2O5S B2527334 4-氧代-4-({[4-(1-吡咯烷基磺酰基)苯基]氨基}-2-丁烯酸 CAS No. 315672-93-6](/img/structure/B2527334.png)

4-氧代-4-({[4-(1-吡咯烷基磺酰基)苯基]氨基}-2-丁烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid is a compound that is part of a broader class of 4-oxo-2-butenoic acid derivatives. These derivatives are known for their biological activity and serve as versatile intermediates for further chemical derivatization. The specific compound , while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated for their potential as enzyme inhibitors and their interesting crystal structures.

Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acid derivatives can be achieved through microwave-assisted aldol-condensation of glyoxylic acid with various methyl ketone derivatives. This method provides a general approach to these compounds, yielding moderate to excellent results depending on the nature of the substituents involved. Aryl derivatives, for instance, react best under conditions involving tosic acid, while aliphatic substrates prefer conditions with pyrrolidine and acetic acid .

Molecular Structure Analysis

The molecular structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, a related compound, has been studied through single crystal X-ray diffraction. This compound crystallizes with two symmetry-independent molecules in the asymmetric unit, forming one-dimensional helical columns stabilized by hydrogen bonds and other interactions. The crystal structure is further characterized by the presence of supramolecular synthons, which are recurring structural motifs in the crystals of related compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxo-2-butenoic acid derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonding in the crystal structure can affect the compound's solubility and melting point. The specific substituents on the 4-oxo-2-butenoic acid core can also impact the compound's acidity, reactivity, and overall stability. The polymorphic nature of these compounds, as seen in the case of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, indicates that they can exist in multiple forms with different physical properties .

科学研究应用

4-氧代-4-({[4-(1-吡咯烷基磺酰基)苯基]氨基}-2-丁烯酸的合成和衍生化

4-氧代-2-丁烯酸因其生物学相关性和作为进一步衍生化过程中的中间体的多功能性而得到认可。Uguen 等人 (2021) 展示了一种创新方法,通过微波辅助羟醛缩合合成 4-氧代-2-丁烯酸,对各种底物表现出有效性。该研究强调了取代基效应的重要性,为合成具有广泛适用性的此类酸提供了方法学进展 (Uguen 等人,2021).

作用机制

Target of Action

Based on its structure, it might interact with proteins or enzymes that have affinity for sulfonyl groups or carboxylic acids .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action. The amino group and the sulfonyl group in the structure suggest that it might form hydrogen bonds with its target, while the carboxylic acid group might be involved in ionic interactions .

Biochemical Pathways

4-oxobutenoic acids are known to be biologically active and can serve as intermediates for further derivatization .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the environment. The sulfonyl group in the structure might make the compound more stable under certain conditions .

属性

IUPAC Name |

(E)-4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)22(20,21)16-9-1-2-10-16/h3-8H,1-2,9-10H2,(H,15,17)(H,18,19)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCLSMGDZDOYEU-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

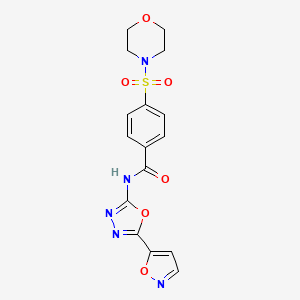

![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)

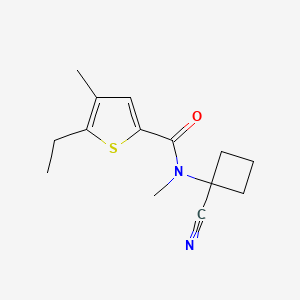

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)

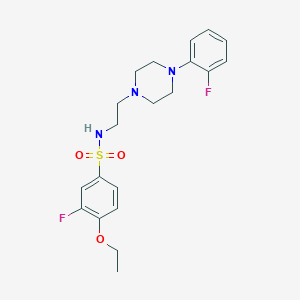

![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)

![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)

![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)

![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)